molecular formula C15H13Cl2NO3 B5702333 N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5702333
M. Wt: 326.2 g/mol
InChI Key: JLZBOCIMTSZANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 million prescriptions filled annually in the United States alone.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of migraine headaches and dysmenorrhea.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the levels of antioxidants in the body. Diclofenac has also been shown to have a protective effect on the liver and to reduce the risk of liver damage caused by toxins.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and effects. However, there are also limitations to the use of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments. It can have variable effects depending on the dose and route of administration. It can also have interactions with other drugs and can be toxic at high doses.

Future Directions

There are a number of future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of the long-term effects of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide use, particularly on the liver and other organs. Finally, there is a need for further research on the mechanisms of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide and its interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, resulting in a reduction in inflammation, pain, and fever. Diclofenac has a number of advantages for use in lab experiments, but also has limitations that must be taken into account. There are a number of future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, including the development of new formulations and the investigation of its long-term effects.

Synthesis Methods

Diclofenac can be synthesized by reacting 2-(3-methylphenoxy)acetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of thionyl chloride. The resulting product is then hydrolyzed to form N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-9-3-2-4-11(5-9)21-8-14(19)18-10-6-12(16)15(20)13(17)7-10/h2-7,20H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZBOCIMTSZANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

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